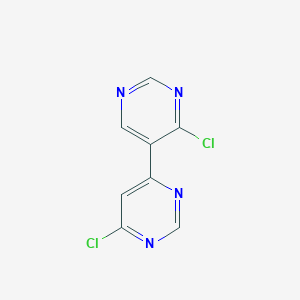![molecular formula C14H22O4 B14497412 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid CAS No. 63707-45-9](/img/structure/B14497412.png)
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid is a chemical compound with a complex structure that includes a cyclopentyl ring, a methoxycarbonyl group, and a hept-5-enoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the cyclopentyl ring followed by the introduction of the methoxycarbonyl group and the hept-5-enoic acid chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the reaction progress and ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Latanoprost acid: (5Z,9α,11α,15R)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oic acid.
Tafluprost acid: Another prostaglandin analog with similar structural features.
Uniqueness
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
属性
CAS 编号 |
63707-45-9 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
7-(2-methoxycarbonylcyclopentyl)hept-5-enoic acid |
InChI |
InChI=1S/C14H22O4/c1-18-14(17)12-9-6-8-11(12)7-4-2-3-5-10-13(15)16/h2,4,11-12H,3,5-10H2,1H3,(H,15,16) |
InChI 键 |
MLOQLRSTBDUDAB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCCC1CC=CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


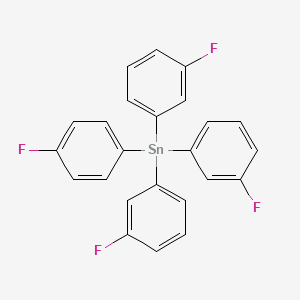
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)

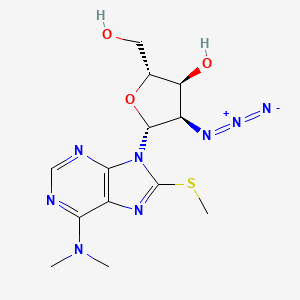
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)

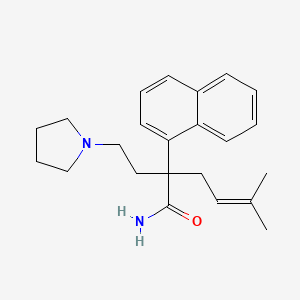


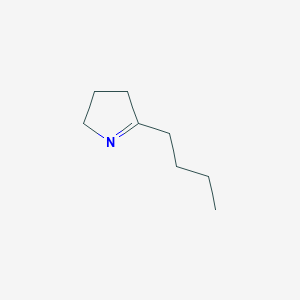
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
